1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole 1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13570778
InChI: InChI=1S/C16H23BN2O2/c1-11(2)19-10-18-13-9-12(7-8-14(13)19)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)C(C)C
Molecular Formula: C16H23BN2O2
Molecular Weight: 286.2 g/mol

1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

CAS No.:

Cat. No.: VC13570778

Molecular Formula: C16H23BN2O2

Molecular Weight: 286.2 g/mol

* For research use only. Not for human or veterinary use.

1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole -

Specification

Molecular Formula C16H23BN2O2
Molecular Weight 286.2 g/mol
IUPAC Name 1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole
Standard InChI InChI=1S/C16H23BN2O2/c1-11(2)19-10-18-13-9-12(7-8-14(13)19)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3
Standard InChI Key LOBHZFIZYBRDGW-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)C(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)C(C)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Registration

The systematic IUPAC name for this compound is 1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole. It is registered under CAS Number 1463053-97-5 , with alternative identifiers including PubChem CID 89827025 and AKSci product code 2347EB .

Molecular Architecture

The structure comprises three distinct components:

  • Benzimidazole core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3.

  • Isopropyl substituent: Positioned at the 1-nitrogen, providing steric bulk and influencing solubility.

  • Dioxaborolane group: A pinacol boronic ester at the 5-position, enabling participation in cross-coupling reactions .

The spatial arrangement of these groups creates a planar aromatic system with a hydrophobic boronic ester, facilitating both π\pi-stacking interactions and Suzuki-Miyaura coupling reactivity.

Physicochemical Properties

Basic Characteristics

Key properties include:

PropertyValueSource
Molecular weight286.2 g/mol
Purity specification≥95%
Storage conditionsCool, dry environment
Hazard classificationNon-hazardous (DOT/IATA)

The compound’s boronic ester moiety imparts moderate hydrophobicity, typical of pinacol-protected boronic acids. The isopropyl group enhances lipid solubility compared to smaller alkyl substituents .

Stability and Reactivity

Synthesis and Manufacturing

Reported Synthetic Routes

While detailed synthetic protocols are proprietary, the general pathway likely involves:

  • Benzimidazole formation: Condensation of o-phenylenediamine derivatives with appropriate carbonyl sources.

  • Boronic ester installation: Miyaura borylation using bis(pinacolato)diboron (B2_2pin2_2) under palladium catalysis .

The isopropyl group is introduced either during benzimidazole cyclization via N-alkylation or through subsequent substitution reactions.

Industrial Production

AKSci lists the compound as a research-grade material (95% purity), indicating small-scale synthesis optimized for batch consistency . No large-scale manufacturing data is publicly available, suggesting current use is confined to exploratory chemistry.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The dioxaborolane group enables this compound to act as a coupling partner in palladium-catalyzed reactions. For example:

Ar–B(pin)+Ar’–XPd catalystAr–Ar’+byproducts\text{Ar–B(pin)} + \text{Ar'–X} \xrightarrow{\text{Pd catalyst}} \text{Ar–Ar'} + \text{byproducts}

Such reactions are pivotal in constructing biaryl systems prevalent in pharmaceuticals and materials science .

Functionalization Strategies

  • N-Alkylation: The 1-isopropyl group can be modified via dealkylation-realkylation sequences.

  • Electrophilic substitution: The benzimidazole core undergoes regioselective halogenation or nitration at the 4- and 6-positions .

FeatureTarget CompoundFluorinated Analogue
Substituents5-Bpin, 1-isopropyl6-Bpin, 4-F, 2-CH3, 1-iPr
Molecular weight286.2329.2
Potential reactivityElectrophilic at 4/6 positionsEnhanced electrophilicity at 5

The fluorine atom in the analogue increases electronegativity, potentially altering binding affinities in biological systems .

Future Research Directions

Synthetic Chemistry

  • Methodology development: Streamlining one-pot benzimidazole borylation.

  • Derivatization libraries: Exploring substitutions at the 2- and 4-positions for diversity-oriented synthesis.

Pharmacological Studies

  • Target screening: High-throughput assays against kinase and protease panels.

  • Prodrug design: Leveraging boronic ester hydrolysis for controlled drug release.

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